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Compound Name:
carboxylic acid

Cat. No. 8592030

For Immediate Release

This technical guide provides a detailed spectroscopic profile of 7-(Trifluoromethyl)quinoline-
3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a comprehensive overview of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While
experimental data for this specific molecule is not publicly available, this guide presents a
robust, predicted spectroscopic analysis based on established principles and data from
analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 7-(Trifluoromethyl)quinoline-
3-carboxylic acid (CAS No: 71082-51-4; Molecular Formula: C11HeF3NOz2). These predictions
are derived from the analysis of its constituent functional groups—a quinoline core, a carboxylic
acid, and a trifluoromethyl group—and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~13.0-14.0 broad singlet 1H -COOH
~9.4 singlet 1H H-2
~8.8 singlet 1H H-4
~8.4 doublet 1H H-8
~8.2 doublet 1H H-5
~7.8 doublet of doublets 1H H-6
Solvent: DMSO-ds
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (6, ppm) Assighment
~167 -COOH
~150 C-2
~148 C-8a
~138 C-4
~132 C-7 (9, J = 30 Hz)
~130 C-5
~128 C-6
~125 C-4a
~124 (g, J = 270 Hz) -CF3
~122 C-8
~120 C-3
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Solvent: DMSO-ds. The trifluoromethyl group introduces characteristic quartet (q) splitting for

the attached carbon and adjacent carbons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad _

dimer)
~1710 Strong C=0 stretch (Carboxylic acid)

C=C and C=N stretching
~1600, ~1500 Medium o

(Quinoline ring)

C-F stretching (Trifluoromethyl
1350-1100 Strong

group)

i C-O0 stretching (Carboxylic

~1300 Medium )

acid)
~900 Medium O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

241 High [M]* (Molecular lon)
224 Medium [M - OH]*

196 Medium [M - COOH]*

172 Medium [M - CF3]*

127 High [Quinoline]* fragment
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented
above. These protocols represent standard operating procedures for the analysis of a solid
organic compound like 7-(Trifluoromethyl)quinoline-3-carboxylic acid.

NMR Spectroscopy

A sample of 7-(Trifluoromethyl)quinoline-3-carboxylic acid (5-10 mg) would be dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution would be
transferred to a 5 mm NMR tube. *H and 3C NMR spectra would be recorded on a 400 MHz
spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For
13C NMR, a proton-decoupled sequence would be employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
sample would be placed directly onto the ATR crystal, and pressure would be applied to ensure
good contact. The spectrum would be recorded in the range of 4000-400 cm~1! by co-adding 32
scans at a resolution of 4 cm~1.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization
(EIl) source. A small amount of the sample would be introduced into the instrument via a direct
insertion probe. The ionization energy would be set to 70 eV. The mass spectrum would be
scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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